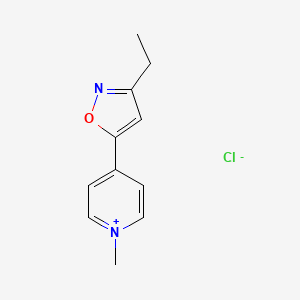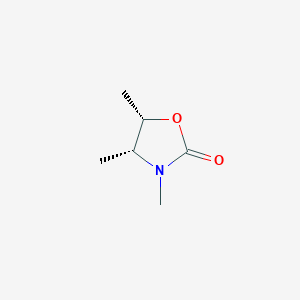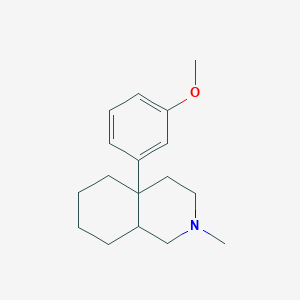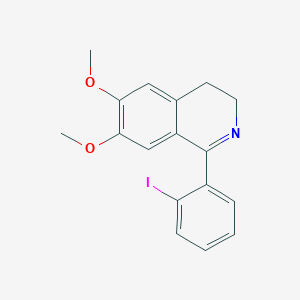
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-iodophenyl, followed by the introduction of methoxy groups. The final step often involves the formation of the isoquinoline ring through cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The presence of the iodine atom allows for halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(2-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Contains a chlorine atom, leading to different reactivity and applications.
1-(2-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The fluorine atom imparts unique properties compared to iodine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in unique halogen bonding interactions.
Propriétés
Numéro CAS |
143600-70-8 |
|---|---|
Formule moléculaire |
C17H16INO2 |
Poids moléculaire |
393.22 g/mol |
Nom IUPAC |
1-(2-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16INO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
FPSCMKVRGNGMEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


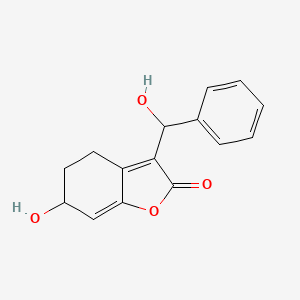
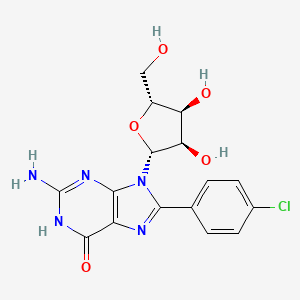
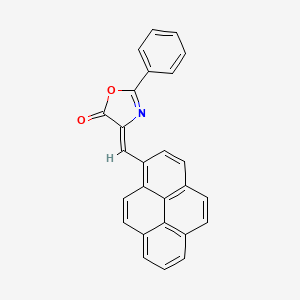
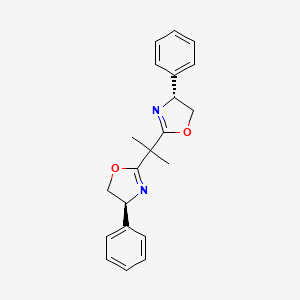
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
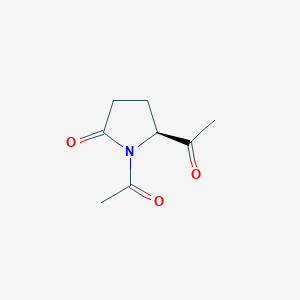
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
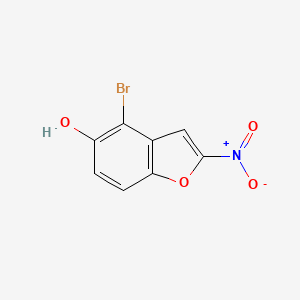
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
